molecular formula C18H20O6 B14296597 Benzyl 2,3,4,5-tetramethoxybenzoate CAS No. 114296-43-4

Benzyl 2,3,4,5-tetramethoxybenzoate

Cat. No.: B14296597
CAS No.: 114296-43-4
M. Wt: 332.3 g/mol
InChI Key: JXAZEMBBEWBJDA-UHFFFAOYSA-N
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Description

Benzyl 2,3,4,5-tetramethoxybenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by a benzyl group attached to a benzoate moiety, which is further substituted with four methoxy groups at the 2, 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,5-tetramethoxybenzoate typically involves the esterification of 2,3,4,5-tetramethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reactants and catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,4,5-tetramethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 2,3,4,5-tetramethoxybenzoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its methoxy groups can be modified to create derivatives with potential pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 2,3,4,5-tetramethoxybenzoate involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the methoxy groups.

    Methyl 2,3,4,5-tetramethoxybenzoate: Similar structure but with a methyl ester instead of a benzyl ester.

    Ethyl 2,3,4,5-tetramethoxybenzoate: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness: Benzyl 2,3,4,5-tetramethoxybenzoate is unique due to the presence of four methoxy groups, which can significantly influence its chemical reactivity and physical properties. The benzyl group also provides additional steric and electronic effects that can be leveraged in various applications.

Properties

CAS No.

114296-43-4

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

benzyl 2,3,4,5-tetramethoxybenzoate

InChI

InChI=1S/C18H20O6/c1-20-14-10-13(15(21-2)17(23-4)16(14)22-3)18(19)24-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3

InChI Key

JXAZEMBBEWBJDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OCC2=CC=CC=C2)OC)OC)OC

Origin of Product

United States

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